3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid
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Overview
Description
3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound is structurally related to tryptamine, a well-known neurotransmitter .
Preparation Methods
The synthesis of 3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the aminoethyl and carboxylic acid groups. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of indole derivatives in biological systems.
Medicine: It has potential therapeutic applications due to its structural similarity to neurotransmitters like serotonin and melatonin.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to receptors in the brain, similar to how serotonin and melatonin function. This binding can influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(2-aminoethyl)-2-methyl-1{H}-indole-5-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Tryptamine: A neurotransmitter with a similar indole core.
Serotonin: Another neurotransmitter with a hydroxyl group on the indole ring.
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOLGCCLEWPFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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